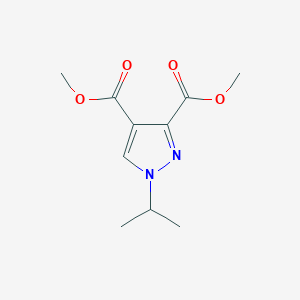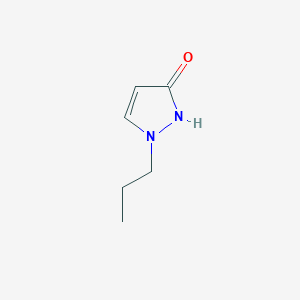![molecular formula C6H6BrClN2 B11714737 3-bromo-2-chloro-5H,6H,7H-pyrrolo[1,2-a]imidazole](/img/structure/B11714737.png)
3-bromo-2-chloro-5H,6H,7H-pyrrolo[1,2-a]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Brom-2-chlor-5H,6H,7H-pyrrolo[1,2-a]imidazol ist eine heterozyklische Verbindung, die sowohl Brom- als auch Chloratome enthält. Diese Verbindung gehört zur Imidazol-Familie, die für ihre breite Palette an chemischen und biologischen Eigenschaften bekannt ist. Imidazolderivate werden häufig bei der Entwicklung neuer Medikamente eingesetzt, da sie vielfältige biologische Aktivitäten aufweisen .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Brom-2-chlor-5H,6H,7H-pyrrolo[1,2-a]imidazol beinhaltet typischerweise die Reaktion von Pyrrol mit Acyl(brom)acetylenen, gefolgt von der Zugabe von Propargylamin zur Bildung von N-Propargylenaminonen. Der letzte Schritt beinhaltet eine intramolekulare Cyclisierung, die häufig von Cäsiumcarbonat (Cs₂CO₃) in Dimethylsulfoxid (DMSO) katalysiert wird, um die gewünschte Verbindung zu bilden .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind in der verfügbaren Literatur nicht gut dokumentiert. Der allgemeine Ansatz würde wahrscheinlich die Skalierung der Laborsynthesemethoden, die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und die Sicherstellung der Kosteneffizienz und Umweltfreundlichkeit des Prozesses beinhalten.
Chemische Reaktionsanalyse
Arten von Reaktionen
3-Brom-2-chlor-5H,6H,7H-pyrrolo[1,2-a]imidazol kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Substitutionsreaktionen: Die Brom- und Chloratome können durch andere funktionelle Gruppen substituiert werden.
Oxidations- und Reduktionsreaktionen: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden.
Cyclisierungsreaktionen: Intramolekulare Cyclisierung kann zur Bildung verschiedener heterozyklischer Strukturen führen.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind:
Nukleophile: Für Substitutionsreaktionen.
Oxidationsmittel: Wie Kaliumpermanganat (KMnO₄) für Oxidationsreaktionen.
Reduktionsmittel: Wie Lithiumaluminiumhydrid (LiAlH₄) für Reduktionsreaktionen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene Derivate mit unterschiedlichen funktionellen Gruppen ergeben, während Oxidations- und Reduktionsreaktionen zu Veränderungen des Oxidationszustands der Verbindung führen können .
Wissenschaftliche Forschungsanwendungen
3-Brom-2-chlor-5H,6H,7H-pyrrolo[1,2-a]imidazol hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer heterozyklischer Verbindungen verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten, wie z. B. antibakterielle und antimykotische Eigenschaften, untersucht.
Medizin: Wird auf seine potenzielle Verwendung in der Medikamentenentwicklung untersucht, insbesondere auf seine Antikrebs- und Antiviraleigenschaften.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt
Wirkmechanismus
Der Wirkmechanismus von 3-Brom-2-chlor-5H,6H,7H-pyrrolo[1,2-a]imidazol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme oder Rezeptoren binden, deren Aktivität hemmen und zu verschiedenen biologischen Wirkungen führen. Die genauen molekularen Zielstrukturen und -wege hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab .
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-2-chloro-5H,6H,7H-pyrrolo[1,2-a]imidazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: Intramolecular cyclization can lead to the formation of different heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO₄) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Wissenschaftliche Forschungsanwendungen
3-bromo-2-chloro-5H,6H,7H-pyrrolo[1,2-a]imidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-bromo-2-chloro-5H,6H,7H-pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-Brom-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-carbonsäure: Ein weiteres bromhaltiges Imidazolderivat mit ähnlichen chemischen Eigenschaften.
Pyrrolopyrazinderivate: Verbindungen mit ähnlichen heterozyklischen Strukturen und biologischen Aktivitäten.
Einzigartigkeit
3-Brom-2-chlor-5H,6H,7H-pyrrolo[1,2-a]imidazol ist aufgrund des Vorhandenseins von sowohl Brom- als auch Chloratomen einzigartig, die seine Reaktivität und biologische Aktivität beeinflussen können.
Eigenschaften
Molekularformel |
C6H6BrClN2 |
|---|---|
Molekulargewicht |
221.48 g/mol |
IUPAC-Name |
3-bromo-2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C6H6BrClN2/c7-5-6(8)9-4-2-1-3-10(4)5/h1-3H2 |
InChI-Schlüssel |
VZNOWZRQXMMGQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=NC(=C(N2C1)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-[5-(Triethylsilyl)pent-4-yn-1-yl]piperazine](/img/structure/B11714721.png)
![N-[1-(2,5-dimethylfuran-3-yl)ethylidene]hydroxylamine](/img/structure/B11714730.png)
![2-(4-fluorophenoxy)-N'-[(E)-(5-fluorothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11714731.png)
